molecular formula C8H17NOS B12676442 S-Methyl dipropylcarbamothioate CAS No. 55852-80-7

S-Methyl dipropylcarbamothioate

Cat. No.: B12676442
CAS No.: 55852-80-7
M. Wt: 175.29 g/mol
InChI Key: YRDXDHADVUGAPZ-UHFFFAOYSA-N
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Description

S-Methyl dipropylcarbamothioate is a chemical compound belonging to the class of carbamothioates. These compounds are characterized by the presence of a thiocarbamate functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to an oxygen atom and a nitrogen atom. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl dipropylcarbamothioate typically involves the reaction of secondary amines with carbon disulfide and alkyl alcohols. One common method is the Newman-Kwart Rearrangement, which is a thermal migration of O-aryl to S-aryl in arylthiocarbamates . This method is highly efficient and can be used to produce S-alkylthiocarbamates in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound often involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . These methods are preferred due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

S-Methyl dipropylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

S-Methyl dipropylcarbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Methyl dipropylcarbamothioate involves the inhibition of specific enzymes and metabolic pathways. For example, it inhibits the pyruvate dehydrogenase complex, which is involved in the synthesis of fatty acids and other essential biomolecules . This inhibition can lead to a decrease in the synthesis of these molecules, affecting various biological processes.

Comparison with Similar Compounds

S-Methyl dipropylcarbamothioate can be compared with other similar compounds such as S-ethyl dipropylcarbamothioate and S-propyl dipropylcarbamothioate . These compounds share similar structures and functional groups but differ in their alkyl substituents. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and biological activity.

List of Similar Compounds

  • S-Ethyl dipropylcarbamothioate
  • S-Propyl dipropylcarbamothioate

Properties

CAS No.

55852-80-7

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

S-methyl N,N-dipropylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-4-6-9(7-5-2)8(10)11-3/h4-7H2,1-3H3

InChI Key

YRDXDHADVUGAPZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SC

Origin of Product

United States

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